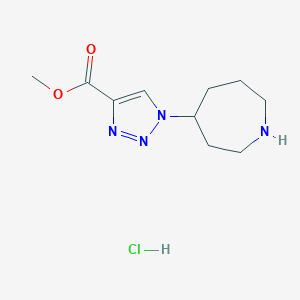

methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Description

Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl ester group at position 4 and an azepane (7-membered saturated ring containing one nitrogen atom) moiety at position 1. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is of interest due to its structural similarity to bioactive molecules, particularly those targeting enzymes or receptors where the triazole ring acts as a pharmacophore. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization and salt formation .

Properties

IUPAC Name |

methyl 1-(azepan-4-yl)triazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2.ClH/c1-16-10(15)9-7-14(13-12-9)8-3-2-5-11-6-4-8;/h7-8,11H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUIKVNJTJFSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CCCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process:

Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.

Construction of the Triazole Ring: The triazole ring is usually formed via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts.

Esterification: The carboxylate ester group is introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization, distillation, and chromatography are employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles or esters.

Scientific Research Applications

Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific application.

Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related 1,2,3-triazole derivatives, focusing on substituents, ring systems, and physicochemical properties. Below is a detailed analysis:

Substituent Variations on the Triazole Ring

a. Piperidine vs. Azepane Substituents

- Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride ():

- Key Difference : Replaces the 7-membered azepane ring with a 6-membered piperidine ring.

- Impact : The smaller piperidine ring may confer higher rigidity and altered binding affinity in biological systems compared to the more flexible azepane. Piperidine derivatives are often more synthetically accessible and cost-effective (e.g., 50 mg priced at €629 vs. similar azepane analogs) .

- Applications : Piperidine-containing triazoles are commonly used as intermediates in kinase inhibitors or antimicrobial agents.

b. Fluorinated Benzyl Substituents

- Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (): Key Difference: Aromatic fluorobenzyl group instead of azepane. Impact: Fluorination enhances lipophilicity and metabolic stability, making this compound suitable for central nervous system (CNS) drug development.

Functional Group Modifications

a. Carboxamide vs. Methyl Ester

- 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide-related compound, ):

- Key Difference : Carboxamide group replaces the methyl ester.

- Impact : The carboxamide improves water solubility and bioavailability, as seen in the antiepileptic drug Rufinamide. In contrast, the methyl ester in the target compound may serve as a prodrug moiety, requiring hydrolysis for activation .

b. Chloroethyl and Aminopropyl Substituents

- 1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (): Key Difference: Chloroethyl chain instead of azepane. However, it may also increase toxicity risks compared to the azepane’s biocompatible saturated ring .

- 1-(3-Aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (): Key Difference: Aminopropyl side chain. Impact: The primary amine enables conjugation with carboxylic acids or carbonyl groups, making it valuable in linker chemistry for PROTACs or antibody-drug conjugates .

Table 1: Key Properties of Selected 1,2,3-Triazole Derivatives

*Estimated based on molecular formula.

Key Observations:

- Ring Size and Solubility : Azepane’s larger ring may improve solubility in aqueous environments compared to piperidine due to increased conformational flexibility .

- Synthetic Accessibility : Fluorobenzyl and piperidine derivatives are more commonly catalogued (e.g., ), suggesting azepane analogs require specialized synthesis.

Biological Activity

Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Synthesis

This compound belongs to the triazole class of compounds, which are known for their pharmacological potential. The synthesis typically involves a multi-step process:

- Formation of the Triazole Ring : This is achieved through a click chemistry reaction involving azides and alkynes.

- Introduction of the Azepane Moiety : A nucleophilic substitution reaction incorporates the azepane group into the triazole framework.

- Protection and Deprotection Steps : Protecting groups like tert-butoxycarbonyl (Boc) are used during synthesis to ensure selective reactions.

Anticancer Properties

Recent studies have demonstrated that triazole-containing compounds exhibit potent anticancer activities. For instance, derivatives of triazoles have shown significant cytotoxic effects against various cancer cell lines:

- IC50 Values : this compound has shown promising IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (IC50 = 0.43 µM) and MCF-7 (IC50 = 2.7 µM) .

The mechanism by which these compounds exert their anticancer effects involves several pathways:

- Induction of Apoptosis : Studies indicate that triazole derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .

- Cell Cycle Arrest : Compounds have been shown to arrest the cell cycle at the G1 phase, inhibiting proliferation .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. It has been tested against various pathogens and shown effectiveness comparable to established antimicrobial agents.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on HCT116 Cells : A derivative showed nearly 11.5-fold potency compared to Melampomagnolide B in inhibiting HCT116 cell proliferation and migration .

- In Vivo Studies : Investigations into the compound's effects on tumorigenesis revealed significant inhibition without toxicity to normal cells .

Data Table: Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HCT116 | 0.43 | Apoptosis induction |

| Anticancer | MCF-7 | 2.7 | Cell cycle arrest |

| Antimicrobial | Various Pathogens | Varies | Inhibition of microbial growth |

Q & A

Q. Basic

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: Keep in sealed glass containers at 2–8°C, away from oxidizers and moisture .

How can researchers design experiments to assess the compound’s potential as a pharmaceutical intermediate?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies: Compare with analogs like {4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride, which exhibits bioactivity via sp³-hybridized nitrogen interactions .

- Permeability Assays: Use Caco-2 cell models to evaluate intestinal absorption, as applied to similar triazole derivatives .

What strategies improve the scalability of its synthesis while maintaining regiochemical control?

Q. Advanced

- Flow Chemistry: Enables precise control over reaction parameters (e.g., residence time, mixing efficiency), reducing side products.

- Catalyst Immobilization: Heterogeneous catalysts (e.g., Cu nanoparticles on silica) enhance recyclability and reduce metal contamination, as seen in controlled copolymer syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.